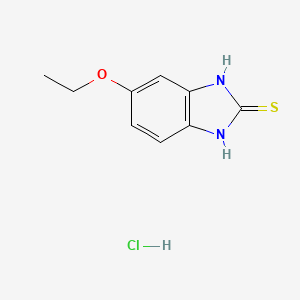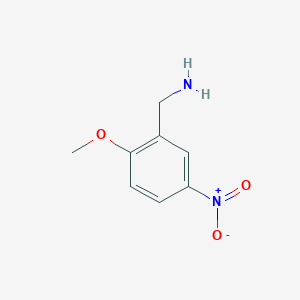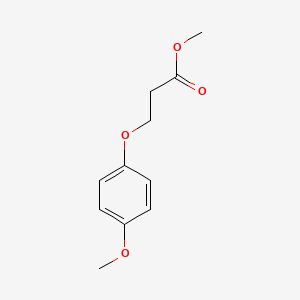![molecular formula C10H6ClN5 B1417303 6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094260-38-4](/img/structure/B1417303.png)
6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine
説明
“6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound that has been studied for its potential applications in various fields. It has been identified as a hit compound displaying an atypical [1,2,4]triazolo [4,3- a ]pyridine ring as the heme-binding scaffold .
Synthesis Analysis
The synthesis of this compound involves a two-step process. The starting hit compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . The synthesis process involves a nucleophilic biaryl coupling followed by thermal ring transformation .Molecular Structure Analysis
The molecule is essentially planar with an r.m.s. deviation for all non-H atoms = 0.036 Å . An intramolecular C—H⋯N hydrogen bond occurs .Chemical Reactions Analysis
The compound has been evaluated for its Dipeptidyl peptidase-4 (DPP-4) inhibition potentials . It has also been proposed as a bromodomain inhibitor with micromolar IC50 values .Physical And Chemical Properties Analysis
The compound is an amorphous white solid . The 1H-NMR (400 MHz, CDCl3) values are δ 8.83 (s, 1H), 8.06 (dd, J s =6.6, 2.3 Hz, 1H), 7.89–7.84 (m, 1H), 7.78 (dd, Js=9.8, 1.0 Hz,1H), 7.50 (dd, J s =9.8, 1.8 Hz, 1H), 7.04 (dd, J s =10.5, 8.6 Hz, 1H), 5.11 (s, 2H) .科学的研究の応用
Antidiabetic Drug Development
A study by Bindu, Vijayalakshmi, and Manikandan (2019) explored the synthesis of triazolo-pyridazine-6-yl-substituted piperazines for their potential as antidiabetic medications. These compounds were evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition, a key mechanism in diabetes treatment. The research highlighted the insulinotropic activities and antioxidant properties of these compounds, identifying several with strong potential for diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Crystal Structure and Theoretical Studies
Sallam et al. (2021) focused on the synthesis and crystal structure characterization of triazole pyridazine derivatives. They conducted density functional theory (DFT) calculations and Hirshfeld surface analysis to understand the molecular structure and interaction energies. This research contributes to the understanding of the molecular properties of such compounds, which is crucial for drug design and material science applications (Sallam et al., 2021).
Cytotoxic Agents for Cancer Treatment
A study by Mamta et al. (2019) described the synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as potential cytotoxic agents against cancer. These compounds were evaluated against various leukemia and breast cancer cell lines, with some showing significant cytotoxic activity. This suggests their potential as lead compounds in cancer therapy (Mamta, Aggarwal, Sadana, Ilag, & Sumran, 2019).
Pharmacological Evaluation for Hypotension and Heart Rate Activity
Katrusiak et al. (2001) synthesized and evaluated a series of triazolopyridazine derivatives for their effects on blood pressure and heart rate. They found these compounds effective in lowering blood pressure without affecting the heart rate in rat models, indicating their potential use in cardiovascular therapies (Katrusiak, Melzer, Bałoniak, Bobkiewicz, & Polcyn, 2001).
Antimicrobial Agents
Prakash et al. (2011) explored the antimicrobial properties of triazolopyridines. They synthesized a new series of these compounds and tested them for antibacterial and antifungal activities. The results indicated that some of these compounds are potent antimicrobial agents, highlighting their potential in addressing infectious diseases (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
作用機序
Target of Action
The primary targets of 6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine are a variety of enzymes and receptors in the biological system . This compound is capable of binding with these targets, thereby showing versatile biological activities .
Mode of Action
This compound interacts with its targets by inhibiting their activities. For instance, it acts as an inhibitor of mitogen-activated protein (MAP) kinases . This interaction results in changes in the biological activities of these targets, leading to various downstream effects.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving its targets. For example, the inhibition of MAP kinases can affect the MAPK/ERK pathway, which plays a crucial role in regulating cell growth and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibitory effects on its targets. For instance, the inhibition of MAP kinases can lead to decreased cell growth and differentiation . Additionally, some derivatives of this compound have shown excellent antiproliferative activities against certain cancer cell lines .
生化学分析
Biochemical Properties
6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions, particularly as an inhibitor of various enzymes. It has been shown to interact with enzymes such as carbonic anhydrase, cholinesterase, and phosphodiesterase . The nature of these interactions typically involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in the enzyme’s catalytic efficiency, affecting various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its inhibitory action on phosphodiesterase can lead to altered levels of cyclic nucleotides, impacting cell signaling pathways such as the cAMP and cGMP pathways. Additionally, changes in gene expression can result from the compound’s interaction with transcription factors or other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of target enzymes, leading to enzyme inhibition . This inhibition can be competitive, where the compound competes with the natural substrate for binding, or non-competitive, where it binds to a different site on the enzyme. These interactions can result in changes in gene expression, either by directly affecting transcription factors or through secondary messengers.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to the compound can result in sustained enzyme inhibition, affecting cellular processes such as metabolism and signaling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological effect.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound’s inhibitory action on enzymes such as carbonic anhydrase and cholinesterase can affect metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, influencing processes such as energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biological activity. For example, binding to specific transporters can facilitate the compound’s entry into cells, while interactions with binding proteins can affect its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects. For instance, localization to the nucleus can affect gene expression, while distribution to the cytoplasm can impact metabolic processes.
特性
IUPAC Name |
6-chloro-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5/c11-8-3-4-9-13-14-10(16(9)15-8)7-2-1-5-12-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXVJDJWZWKXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655534 | |
| Record name | 6-Chloro-3-(pyridin-3-yl)[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094260-38-4 | |
| Record name | 6-Chloro-3-(pyridin-3-yl)[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B1417224.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B1417226.png)
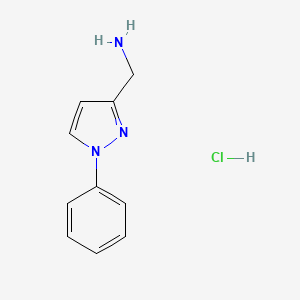
![4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1417229.png)
![N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1417230.png)

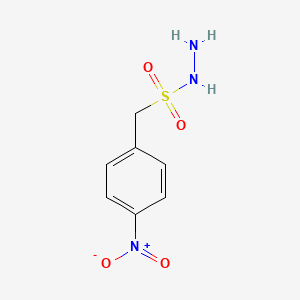
![2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B1417236.png)
